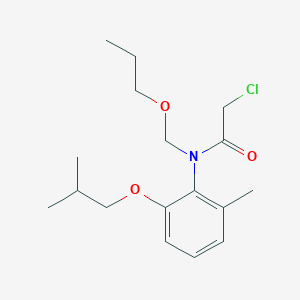

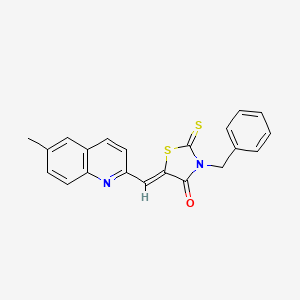

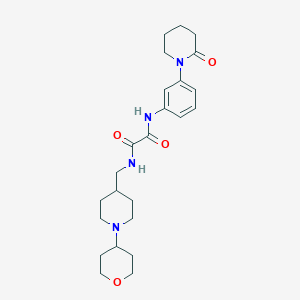

2-chloro-N-(2-isobutoxy-6-methylphenyl)-N-(propoxymethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

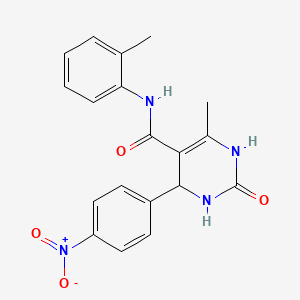

2-Chloro-N-(2-isobutoxy-6-methylphenyl)-N-(propoxymethyl)acetamide (CIBMPA) is a synthetic compound that has been used in a variety of scientific research applications. The compound's unique chemical structure and properties make it an ideal tool for studying the biochemical and physiological effects of drugs and other compounds. CIBMPA has also been used in laboratory experiments to determine the efficacy of new drugs and to study the mechanism of action of existing drugs.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research indicates that chloroacetamide herbicides, including 2-chloro-N-(2-isobutoxy-6-methylphenyl)-N-(propoxymethyl)acetamide and its relatives, undergo complex metabolic processes in liver microsomes of both human and rat models. The carcinogenic potential of these herbicides is linked to their metabolic activation pathways, leading to DNA-reactive dialkylbenzoquinone imine. These findings suggest a significant variation in metabolism between human and rat liver microsomes, highlighting the importance of understanding interspecies differences in herbicide toxicity and metabolism (Coleman et al., 2000).

Radiosynthesis for Metabolism Studies

Advancements in radiosynthesis have facilitated the creation of high-specific-activity compounds of chloroacetamide herbicides for detailed studies on their metabolism and mode of action. This approach allows for more precise tracking of herbicide degradation and interaction within biological systems, offering insights into their environmental fate and potential impacts on health (Latli & Casida, 1995).

Cytochrome P450 System's Role in Biodegradation

The cytochrome P450 system plays a crucial role in the biodegradation of chloroacetamide herbicides, as demonstrated by studies on Rhodococcus sp. This microbial degradation pathway involves N-deethoxymethylation, a key step in breaking down such compounds. Understanding these mechanisms is vital for developing bioremediation strategies to mitigate the environmental impact of chloroacetamide herbicides (Wang et al., 2015).

Soil Interaction and Herbicidal Activity

The effectiveness and environmental interactions of chloroacetamide herbicides are significantly influenced by soil properties, including organic matter content and moisture levels. Research in this area helps inform agricultural practices to maximize herbicidal benefits while minimizing negative ecological consequences (Banks & Robinson, 1986).

Initial Metabolism in Plant Species

The selectivity and phytotoxicity of chloroacetamide herbicides among various plant species have been linked to differences in initial metabolism rates. These findings underscore the importance of metabolic processes in determining the susceptibility of plants to herbicides, providing insights into the development of crop varieties with enhanced resistance (Breaux, 1987).

properties

IUPAC Name |

2-chloro-N-[2-methyl-6-(2-methylpropoxy)phenyl]-N-(propoxymethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO3/c1-5-9-21-12-19(16(20)10-18)17-14(4)7-6-8-15(17)22-11-13(2)3/h6-8,13H,5,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDPMAIYQDDLRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCN(C1=C(C=CC=C1OCC(C)C)C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-isobutoxy-6-methylphenyl)-N-(propoxymethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2913639.png)

![3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid](/img/structure/B2913642.png)

![N1-(4-methylbenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2913645.png)

![7-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B2913650.png)

![Ethyl 4-[(2-oxo-3-propan-2-ylquinazolin-4-yl)carbamoylamino]benzoate](/img/structure/B2913659.png)